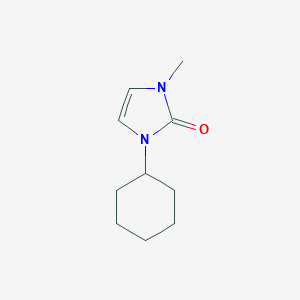
1-cyclohexyl-3-methylimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- is a heterocyclic compound that features an imidazolinone core with a cyclohexyl and a methyl group attached. This compound is part of the broader class of imidazolines, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of cyclohexylamine with methyl isocyanate, followed by cyclization to form the imidazolinone ring. Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- can be compared with other imidazolinone derivatives, such as:
- 4-Imidazolin-2-one, 1-phenyl-3-methyl-
- 4-Imidazolin-2-one, 1-benzyl-3-methyl- These compounds share a similar core structure but differ in the substituents attached to the imidazolinone ring. The unique combination of cyclohexyl and methyl groups in 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- imparts distinct properties, such as enhanced hydrophobicity and steric effects, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
101692-32-4 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-methylimidazol-2-one |
InChI |
InChI=1S/C10H16N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
Clave InChI |
HOMUPAMMSCTWIY-UHFFFAOYSA-N |
SMILES |
CN1C=CN(C1=O)C2CCCCC2 |
SMILES canónico |
CN1C=CN(C1=O)C2CCCCC2 |
Key on ui other cas no. |
101692-32-4 |
Sinónimos |
1-Cyclohexyl-3-methyl-4-imidazolin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


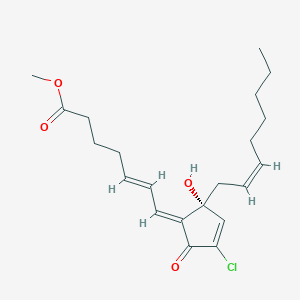

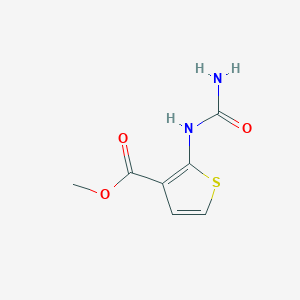
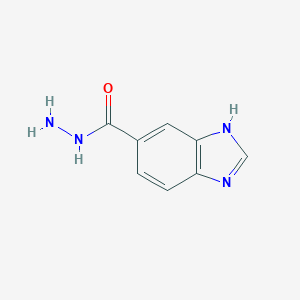
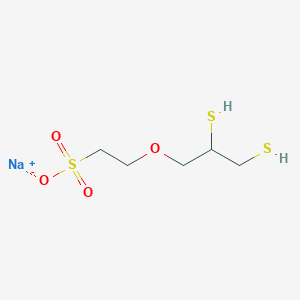
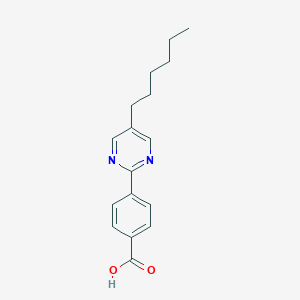
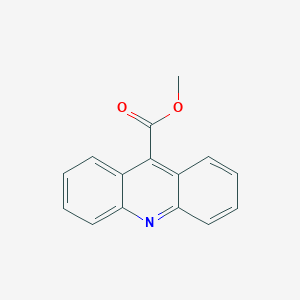
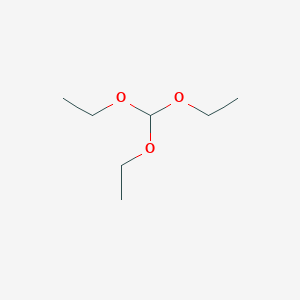
![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
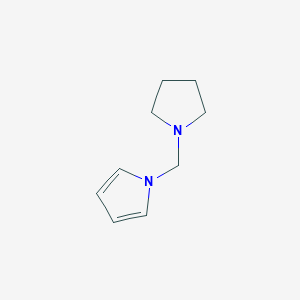


![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)

